Isoquinolin-6-ylboronic acid's significance lies in its ability to form covalent bonds with other molecules through its boronic acid functional group. This property makes it a valuable building block for organic synthesis, particularly in the creation of complex organic molecules with potential medicinal applications. Scientists are exploring its use in synthesizing novel pharmaceuticals by utilizing Suzuki-Miyaura coupling reactions, a Nobel Prize-winning technique for creating carbon-carbon bonds ().
Here are some examples:
The unique chemical structure of Isoquinolin-6-ylboronic acid holds promise for developing novel materials with specific functionalities. Studies are exploring its potential applications in areas such as:
The electronic properties of Isoquinolin-6-ylboronic acid are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells ().
The ability of Isoquinolin-6-ylboronic acid to form covalent bonds makes it a candidate for the construction of novel OFs, a class of porous materials with applications in gas storage and separation ().
Isoquinolin-6-ylboronic acid is an organic compound with the molecular formula and a molecular weight of approximately 172.98 g/mol. This compound features a boronic acid functional group attached to a substituted isoquinoline structure, which is a bicyclic aromatic compound. Isoquinolin-6-ylboronic acid is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the boronic acid moiety, which can form covalent bonds with various biomolecules and facilitate Suzuki coupling reactions in organic synthesis .
The primary mechanism of action of isoquinolin-6-ylboronic acid itself is not well-defined. However, its significance lies in its role as a building block for creating molecules that target specific enzymes or receptors in biological systems. By attaching functional groups to the boronic acid moiety through Suzuki-Miyaura coupling, researchers can design molecules that interact with biological targets in desired ways [].
Isoquinolin-6-ylboronic acid exhibits various biological activities due to its structural features:
Several methods exist for synthesizing isoquinolin-6-ylboronic acid:
Isoquinolin-6-ylboronic acid has several applications:
Research into the interactions of isoquinolin-6-ylboronic acid with biological molecules is ongoing. Studies have indicated that its boronic acid group can interact with hydroxyl groups on sugars and other biomolecules, potentially leading to novel therapeutic strategies or drug delivery mechanisms. These interactions are crucial for understanding its biological activity and therapeutic potential .
Isoquinolin-6-ylboronic acid shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
Quinolin-6-ylboronic Acid | Quinoline derivative | Similar boronic functionality | Different aromatic system |
5-Isoquinolinylboronic Acid | Isoquinoline derivative | Potentially similar reactivity | Variation in position of the boron group |
7-Isoquinolinylboronic Acid | Isoquinoline derivative | May exhibit different biological activities | Different substitution pattern |
Isoquinolin-6-ylboronic acid is unique due to its specific position of the boron group relative to the isoquinoline structure, which influences its reactivity and biological interactions compared to other similar compounds .
Isoquinolin-6-ylboronic acid belongs to the class of arylboronic acids, a subset of organoboron compounds. Its IUPAC name, isoquinolin-6-ylboronic acid, reflects its structural components: an isoquinoline ring (a bicyclic heterocyclic aromatic compound) and a boronic acid group at position 6. Key identifiers include:
Table 1: Key Identifiers and Properties
Property | Value/Description | Source |
---|---|---|
IUPAC Name | Isoquinolin-6-ylboronic acid | |
SMILES | B(C1=CC2=C(C=C1)C=NC=C2)(O)O | |
InChI Key | OBUOMTRFSCUDKS-UHFFFAOYSA-N | |
CAS Number | 899438-92-7 | |
EC Number | 696-205-3 |
The discovery of boronic acids traces back to Edward Frankland’s synthesis of ethylboronic acid in 1860. However, their utility in organic synthesis remained limited until the 1970s, when Akira Suzuki pioneered the Suzuki–Miyaura coupling reaction. This reaction established boronic acids as pivotal reagents for forming carbon-carbon bonds, catalyzed by palladium and requiring basic conditions.
Isoquinolin-6-ylboronic acid emerged as a specialized derivative tailored for accessing complex heteroaromatic scaffolds. Its development aligns with advancements in heteroaryl boronic acid synthesis, including Miyaura borylation and palladium-catalyzed coupling reactions.
Isoquinolin-6-ylboronic acid is integral to transition-metal-catalyzed cross-couplings, particularly in synthesizing biaryl and heteroaryl structures. Its applications include:
Table 2: Applications in Cross-Coupling Reactions
Reaction Type | Substrate | Product Example | Catalyst System |
---|---|---|---|
Suzuki–Miyaura | Aryl bromide | Biaryl isoquinoline | Pd(PPh₃)₄, Na₂CO₃ |
Miyaura Borylation | Isoquinoline chloride | Isoquinolin-6-ylboronic acid | Pd(dppf)Cl₂, B₂Pin₂ |
Photoinduced Borylation | Isoquinoline derivative | Boronate ester | B₂Pin₂, NBS, NH₄HCO₃ |
Isoquinolin-6-ylboronic acid exemplifies the advantages of boronic acids in modern synthesis:
Table 3: Derivatives and Their Applications
Derivative | Structure | Application |
---|---|---|
Hydrochloride Salt | C₉H₉BClNO₂ | Stabilized form for storage |
Pinacol Ester | C₁₅H₁₈BNO₂ | Protection of boronic acid group |
Irritant